molecular formula C14H14ClNO2S B2780522 N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 1790199-01-7

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2780522
CAS No.: 1790199-01-7
M. Wt: 295.78
InChI Key: CYMWEKMOJYHFFH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide (CAS 1790199-01-7) is a synthetic organic compound with a molecular formula of C14H14ClNO2S and a molecular weight of 295.78 g/mol . It features a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological potential. Thiophene-carboxamide derivatives are an active area of investigation in anticancer research. Some analogs have demonstrated potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HCC), by functioning as biomimetics of Combretastatin A-4 (CA-4) and targeting the tubulin-colchicine binding pocket to disrupt cell division . Furthermore, novel thiophene-3-carboxamide derivatives have recently been identified as potential inhibitors of VEGFR-2, a key receptor in tumor angiogenesis, highlighting the applicability of this chemical class in developing anti-angiogenic cancer therapeutics . This product is provided for non-human research purposes and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or veterinary applications. Researchers are encouraged to consult the safety data sheet (MSDS) and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWEKMOJYHFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethylamine to form N-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with thiophene-3-carboxylic acid chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of thiophene carboxamides often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of IKK-2 Enzyme

One of the primary applications of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is its function as an inhibitor of the IκB kinase 2 (IKK-2) enzyme. This enzyme plays a crucial role in the NF-κB signaling pathway, which is involved in regulating immune responses and inflammation. Inhibiting IKK-2 can be beneficial in treating conditions characterized by excessive inflammation, such as:

  • Rheumatoid Arthritis
  • Multiple Sclerosis
  • Inflammatory Bowel Disease
  • Asthma

The compound has demonstrated efficacy in preclinical studies, showing promise in reducing inflammatory markers associated with these diseases .

Anti-Cancer Properties

Research indicates that thiophene derivatives, including this compound, possess anti-cancer properties. Studies have assessed the growth inhibition of cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the chemical structure can enhance potency and selectivity against target enzymes.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncreased lipophilicity and potency
Electron-withdrawing groupsReduced activity but may enhance selectivity
Conformational changesImproved binding affinity to target enzymes

These insights guide further development of more effective analogs for therapeutic use .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of thiophene derivatives:

Preclinical Studies on Inflammatory Diseases

In a study investigating the effects of this compound on inflammatory models, researchers observed a marked reduction in pro-inflammatory cytokines. This suggests that the compound could serve as a viable treatment option for chronic inflammatory conditions .

Cancer Cell Line Studies

In vitro assessments revealed that modifications to the thiophene structure could significantly enhance anti-cancer activity. For instance, derivatives with specific substituents showed improved IC50 values compared to the parent compound, indicating potential for development into effective cancer therapies .

Conclusion and Future Directions

This compound demonstrates significant promise in pharmaceutical applications, particularly as an IKK-2 inhibitor and anti-cancer agent. Ongoing research into its structure-activity relationship will likely yield more potent derivatives suitable for clinical use.

Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic effects in animal models.
  • Safety profiles : Evaluating toxicity and side effects.
  • Clinical trials : Initiating human trials to establish efficacy and safety in patients.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s thiophene-3-carboxamide core distinguishes it from analogs with alternative heterocycles or substitution patterns. Key comparisons include:

N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide (CAS: 734545-42-7) Core: Thiophene-2-carboxamide (vs. 3-carboxamide in the target compound). Substituents: A 2-methoxyphenylmethyl group and a 3-methyl group on the thiophene ring.

C4: N-(2-(Aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide Core: Benzo[b]thiophene-2-carboxamide fused with a benzene ring. Substituents: A 3-chloro group and an azetidinone ring.

Pharmacological Context

While the target compound lacks explicit pharmacological data in the evidence, structurally related molecules highlight trends:

  • Goxalapladib (CAS-412950-27-7) : A naphthyridine-based carboxamide with trifluoromethyl and difluorophenyl groups. It inhibits phospholipase A2, demonstrating anti-atherosclerotic activity . The target compound’s chlorophenyl and methoxyethyl groups may offer distinct hydrophobic interactions compared to Goxalapladib’s fluorinated motifs.
  • Ivosidenib (TIBSOVO®) : A pyridine-pyrrolidine carboxamide targeting IDH1 mutations in leukemia. Its success underscores the importance of carboxamide moieties in enzyme inhibition, though the target compound’s thiophene core may confer different selectivity .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Thiophene-3-carboxamide 2-(2-Chlorophenyl)-2-methoxyethyl 297.78 Undisclosed (structural probe)
N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide Thiophene-2-carboxamide 2-Methoxyphenylmethyl, 3-methyl 277.35 Research intermediate
C4 (Benzo[b]thiophene analog) Benzo[b]thiophene-2-carboxamide 3-Chloro, azetidinone, phenyl 378.86 Antimicrobial studies
Goxalapladib 1,8-Naphthyridine Trifluoromethyl, difluorophenyl, piperidinyl 718.80 Atherosclerosis treatment

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. Its unique structure, which includes a thiophene ring, a carboxamide functional group, and a chlorophenyl moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, particularly its antiviral, antibacterial, and potential anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃ClN₄O₂S
  • Molecular Weight : 301.8 g/mol
  • Structure : Characterized by the presence of a thiophene ring and a methoxyethyl side chain, which enhances its reactivity and biological properties.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity, particularly against influenza viruses. The compound is believed to inhibit specific enzymes and proteins involved in viral replication pathways. Preliminary studies suggest that it may modulate cellular signaling pathways, influencing gene expression and cellular metabolism related to viral infections.

The mechanism of action involves binding to viral proteins or host cell enzymes, thereby disrupting the viral life cycle. This inhibition can prevent viral entry into cells or replication within the host.

Antibacterial and Antifungal Properties

This compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a minimum inhibitory concentration (MIC) that suggests potent antibacterial activity.

Comparative Efficacy

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus15Strongly Inhibitory
Escherichia coli30Moderately Inhibitory
Candida albicans25Inhibitory

These findings highlight the compound's potential application in treating bacterial infections resistant to conventional antibiotics.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models. The compound's structure allows it to interact with microtubules, similar to established anticancer agents like Combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Breast Cancer Cell Lines : In studies involving MDA-MB-231 (triple-negative) and MCF-7 breast cancer cell lines, this compound exhibited IC₅₀ values ranging from 5.46 µM to 12.58 µM, indicating effective cytotoxicity against these cancer cells .
  • Mechanistic Insights : Molecular docking studies revealed favorable interactions between the compound and tubulin, suggesting that it may disrupt microtubule dynamics essential for mitosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling thiophene-3-carboxylic acid derivatives with a 2-(2-chlorophenyl)-2-methoxyethylamine intermediate. For example, carbodiimide-mediated amidation (e.g., using EDCI or DCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere ensures efficient amide bond formation. Post-reaction purification via reverse-phase HPLC (using methanol-water gradients) yields high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify chemical shifts for the thiophene ring (δ ~7.2–7.5 ppm for aromatic protons), methoxy group (δ ~3.3 ppm), and chlorophenyl moiety (δ ~6.9–7.4 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
  • LC-MS/HRMS : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify potential targets .

Advanced Research Questions

Q. How can researchers design analogs to study structure-activity relationships (SAR) for enhanced bioactivity?

  • Methodological Answer : Focus on modifying key moieties:

  • Thiophene Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
  • Chlorophenyl Group : Replace Cl with other halogens (e.g., F, Br) or substituents (e.g., -OCH₃) to assess steric/electronic effects .
  • Methoxyethyl Chain : Vary chain length or substitute methoxy with ethoxy/aryloxy groups .
    • Synthetic Validation : Use parallel synthesis techniques (e.g., Ugi reaction) for rapid analog generation .

Q. What computational approaches are recommended to predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Prioritize binding poses with low RMSD values .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess dynamic interactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons via correlation spectroscopy .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., intramolecular C-H⋯O interactions) .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility .
  • Catalyst Screening : Test alternatives to EDCI (e.g., HATU) for higher coupling efficiency .
  • Continuous Flow Chemistry : Reduce reaction time and improve reproducibility .

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